3-Bromo-4-methyl-5-nitro-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-methyl-5-nitro-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-2-3(5)6-7-4(2)8(9)10/h1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKHIUDBMMPVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for 3 Bromo 4 Methyl 5 Nitro 1h Pyrazole
Historical and Established Synthetic Routes to Pyrazole (B372694) Scaffolds
The construction of the pyrazole ring is a well-established field in heterocyclic chemistry, with several classical methods forming the bedrock of modern synthetic approaches. These routes provide the fundamental framework upon which substitutions like bromination, methylation, and nitration can be planned.
Cyclocondensation Reactions with Hydrazines and 1,3-Dicarbonyl Compounds or Equivalents
The most classic and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, first reported in 1883. nih.govmdpi.comslideshare.net This reaction involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov The mechanism, typically acid-catalyzed, proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. jk-sci.comchemhelpasap.com
A significant challenge in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential formation of two regioisomeric products. mdpi.comrsc.org The regioselectivity is influenced by factors such as the pH of the reaction medium, the solvent, and the steric and electronic properties of the substituents on both reactants. rsc.org For instance, to synthesize a 4-methyl-substituted pyrazole, a 2-methyl-1,3-dicarbonyl compound could be used as a starting material. Subsequent functionalization at the C3 and C5 positions would then be required to introduce the bromo and nitro groups, respectively.
Table 1: Examples of Knorr Pyrazole Synthesis Conditions
| 1,3-Dicarbonyl | Hydrazine | Catalyst/Solvent | Product(s) | Reference(s) |
| Acetylacetone | Phenylhydrazine | Acetic Acid | 1-Phenyl-3,5-dimethylpyrazole | rsc.org |
| 1,3-Diketone | Hydrazine Derivatives | Ethylene Glycol | Polysubstituted pyrazoles | mdpi.com |
| Ethyl Benzoylacetate | Phenylhydrazine | 1-Propanol / Acetic Acid | Pyrazolone | chemhelpasap.com |
1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis
A powerful and versatile alternative to cyclocondensation is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition. This method involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, common 1,3-dipoles include diazo compounds (like diazomethane (B1218177) or ethyl diazoacetate) or nitrile imines, which react with alkynes (dipolarophiles) to form the pyrazole ring. researchgate.netwikipedia.orgnih.gov
Key advantages of this approach include:
High Regioselectivity : The reaction often provides excellent control over the substitution pattern of the resulting pyrazole, which is crucial for synthesizing a specific isomer like 3-bromo-4-methyl-5-nitro-1H-pyrazole. wikipedia.orgnih.gov
Milder Conditions : These reactions can often be carried out under thermal, catalyst-free conditions, sometimes even solvent-free. rsc.orgrsc.org
Functional Group Tolerance : The method is compatible with a wide range of functional groups.
Sydnones, a class of mesoionic compounds, also serve as effective 1,3-dipoles. lew.ronih.gov They react with alkynes upon heating, extruding carbon dioxide to afford pyrazoles. lew.roresearchgate.netmdpi.com This method provides a reliable route to polysubstituted pyrazoles. For example, a halogenated sydnone (B8496669) can be used to introduce a halogen directly into the pyrazole ring during its formation. lew.ro
Development of Novel and Efficient Synthetic Strategies for Halogenated and Nitrated Pyrazoles
Synthesizing a molecule as specific as this compound requires modern techniques that offer high efficiency and precise control over the placement of functional groups. Research in this area focuses on regioselectivity, sustainability, and the use of advanced catalytic systems.
Regioselective Synthesis Approaches for Functionalized Pyrazoles
Achieving the desired 3, 4, 5-substitution pattern is a central challenge. Regioselectivity can be controlled either during the initial ring formation or by subsequent functionalization of a pre-formed pyrazole scaffold.
Several strategies have been developed to ensure high regiocontrol in pyrazole synthesis:
Use of Fluorinated Alcohols : Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent in the Knorr synthesis can dramatically increase the regioselectivity of the reaction between methylhydrazine and unsymmetrical 1,3-diketones.
Pre-functionalized Substrates : The reaction of N-arylhydrazones with nitroolefins has been shown to be a valuable method for the regioselective synthesis of 1,3,5-trisubstituted and 1,3,4,5-tetrasubstituted pyrazoles. thieme-connect.com
Directed C-H Functionalization : A modern approach involves the direct functionalization of the C-H bonds of an existing pyrazole ring. This often uses transition-metal catalysts that can selectively target a specific position on the ring for halogenation or other modifications. researchgate.net
Strategic Halogenation : A unified three-step strategy has been reported for the synthesis of 3-bromo- (B131339) or 3-chloropyrazoles. This method involves the condensation of crotonates or β-chloro carboxylic acids with hydrazines, followed by halogenation and oxidation, providing excellent regiochemical control. thieme-connect.com
Green Chemistry Principles in Pyrazole Synthesis (e.g., microwave-assisted, solvent-free, catalysts, aqueous media)
In recent years, the principles of green chemistry have been increasingly applied to pyrazole synthesis to reduce environmental impact, improve efficiency, and simplify procedures. nih.gov
Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often increasing product yields compared to conventional heating. researchgate.netrsc.orgdergipark.org.trgsconlinepress.comeresearchco.com Microwave-assisted organic synthesis (MAOS) can be performed using environmentally friendly solvents or under solvent-free conditions. nih.govrsc.org
Solvent-Free Reactions : Conducting reactions without a solvent ("neat" conditions) or by grinding solid reactants together minimizes waste and simplifies product purification. researchgate.netbeilstein-journals.orgtandfonline.comresearchgate.net Catalyst-free cycloadditions of diazo compounds to alkynes can be performed under solvent-free conditions, affording pyrazole products in high yields often without the need for further purification. rsc.orgrsc.org
Aqueous Media : Utilizing water as a solvent is a cornerstone of green chemistry. Many multicomponent reactions for synthesizing pyrazole derivatives have been successfully developed in aqueous media. dergipark.org.tr
Table 2: Comparison of Conventional vs. Green Synthesis Methods for Pyrazoles
| Method | Conditions | Advantages | Reference(s) |
| Conventional Heating | Reflux in organic solvent (e.g., ethanol), hours to days | Well-established procedures | rsc.org |
| Microwave Irradiation | 70-360W, 2-20 minutes, often solvent-free or in water/ethanol (B145695) | Drastically reduced reaction time, higher yields, energy efficient | researchgate.netrsc.orgdergipark.org.tr |
| Solvent-Free Grinding | Mortar and pestle at room temperature | Simplicity, low energy, no solvent waste | researchgate.net |
| Aqueous Synthesis | Reaction in water, often with a catalyst | Environmentally benign, inexpensive solvent | dergipark.org.tr |
Catalyst-Mediated Synthesis of Pyrazole Derivatives (e.g., transition metal catalysis, organocatalysis)
Catalysis offers a powerful means to enhance the efficiency, selectivity, and scope of pyrazole synthesis. Both transition metals and small organic molecules (organocatalysts) have been employed to great effect.
Transition Metal Catalysis : Transition metals like palladium, copper, iron, and gold are widely used to catalyze various steps in pyrazole synthesis. researchgate.netrsc.org This includes cross-coupling reactions to functionalize a pre-existing pyrazole ring or direct C-H functionalization, which provides a direct route to substituted pyrazoles without the need for pre-functionalized starting materials. researchgate.netrsc.org For example, copper-catalyzed reactions can mediate the synthesis of 4-(trifluoromethyl)pyrazoles, and Au(I) catalysts can be used for preparing fluoropyrazoles. mdpi.com
Organocatalysis : Organocatalysis avoids the use of often toxic and expensive heavy metals. Secondary amines, cinchona alkaloids, and other small organic molecules have been used to catalyze the asymmetric synthesis of complex pyrazole-containing structures. nih.govnih.govresearchgate.netacs.org For instance, secondary amines can act as "green promoters" in the [3+2] cycloaddition between carbonyl compounds and diazoacetates to generate substituted pyrazoles with high regioselectivity. nih.gov This approach is particularly valuable for creating chiral pyrazole derivatives. nih.govrsc.org
Flow Chemistry Approaches in Pyrazole Synthesis
Flow chemistry has emerged as a significant technological advancement in organic synthesis, offering numerous advantages over traditional batch methods for the preparation of heterocyclic compounds, including pyrazoles. mdpi.com This approach involves the continuous pumping of reagents through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. galchimia.comthieme-connect.com The inherent characteristics of flow systems, such as superior heat and mass transfer, contribute to faster, safer, and more reproducible reactions. galchimia.com Furthermore, continuous flow setups facilitate the integration of synthesis, purification, and analysis, accelerating the optimization process and enabling reaction conditions that are often unattainable in batch chemistry. galchimia.commit.edu
The application of flow chemistry to pyrazole synthesis has been demonstrated in various methodologies. For instance, a two-stage flow process has been developed for the efficient synthesis of substituted pyrazoles from acetophenones. This method involves the initial condensation of an acetophenone (B1666503) with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, followed by a second condensation with hydrazine to yield the desired pyrazole. galchimia.com This tandem approach significantly reduces reaction times compared to batch processes and allows for the synthesis of a diverse library of pyrazoles in high yields. galchimia.com
Another notable flow chemistry approach is the synthesis of 3,5-disubstituted pyrazoles through a sequential copper-mediated alkyne homocoupling and Cope-type hydroamination. This multistep methodology provides direct access to valuable pyrazoles from readily available starting materials without the need to isolate intermediates. rsc.org Photochemical methods have also been successfully integrated into flow systems for pyrazole synthesis. For example, tetrazoles can be converted into pyrazolines and subsequently pyrazoles using a reagent-free photo-click strategy in a continuous flow reactor, a method that is both scalable and safe. thieme-connect.com
The advantages of flow chemistry in pyrazole synthesis include:
Enhanced Safety: Continuous flow systems handle hazardous intermediates, such as diazoalkanes, in small volumes at any given time, minimizing risks associated with their accumulation. mit.edu The efficient heat dissipation also prevents thermal runaways for highly exothermic reactions.
Improved Control and Reproducibility: Precise control over reaction parameters ensures consistent product quality and yield. mdpi.com
Scalability: Processes developed on a laboratory scale can be readily scaled up for industrial production by extending the operation time or using parallel reactors. thieme-connect.com
Reduced Reaction Times: Enhanced mixing and heat transfer lead to significantly faster reaction rates compared to conventional batch methods. mdpi.com
| Pyrazole Type | Starting Materials | Key Reaction/Methodology | Typical Yield | Reference |
|---|---|---|---|---|
| Substituted Pyrazoles | Acetophenones, DMADMF, Hydrazine | Two-stage condensation | High | galchimia.com |
| 3,5-Disubstituted Pyrazoles | Terminal Alkynes, Hydrazine | Sequential alkyne homocoupling and hydroamination | Not specified | rsc.org |
| Pyrazolines/Pyrazoles | Tetrazoles, Dipolarophiles | Photochemical conversion (Photo-click strategy) | High | thieme-connect.com |
| Pyrazole-4-carboxylate derivatives | Vinylidene keto esters, Hydrazine derivatives | Cyclocondensation | 62-82% | mdpi.com |
| Highly Functionalized Fluorinated Pyrazoles | Fluorinated amines, Alkynes | Diazoalkane formation and [3+2] cycloaddition | Up to 99% | mit.edu |
Optimization of Reaction Parameters and Yield Enhancement for this compound
While specific documented pathways for the synthesis of this compound are not extensively detailed in readily available literature, the optimization of reaction parameters for its synthesis can be inferred from established principles in pyrazole chemistry and methodologies for analogous substituted pyrazoles. The preparation of such a polysubstituted pyrazole would likely involve a multi-step sequence including pyrazole ring formation, bromination, and nitration, where the order of these steps is crucial for achieving the desired regioselectivity and yield.
Optimization of a synthetic route for this target compound would focus on several key parameters:
Choice of Starting Materials and Reagents: The synthesis would likely start from a precursor that allows for the sequential introduction of the methyl, bromo, and nitro groups. For instance, a common strategy for preparing substituted 3-halopyrazoles involves the condensation of β-dicarbonyl compounds or their equivalents with hydrazines, followed by halogenation. researchgate.net The choice of brominating agent (e.g., N-bromosuccinimide (NBS), bromine) and nitrating agent (e.g., nitric acid, nitronium tetrafluoroborate) would be critical.
Catalyst and Solvent System: Many reactions in pyrazole synthesis are influenced by the choice of catalyst and solvent. For example, multicomponent reactions for synthesizing pyrazole derivatives have been optimized by screening various catalysts and solvents to achieve high yields under mild conditions. researchgate.net The solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction rate and outcome.
Reaction Temperature and Time: Temperature is a critical parameter that can control the regioselectivity of substitution reactions on the pyrazole ring. Optimization studies for related compounds often involve screening a range of temperatures to find the optimal balance between reaction rate and selectivity, minimizing the formation of byproducts. researchgate.net Reaction time is adjusted to ensure complete conversion of the starting material.
Control of Regioselectivity: The positions of the bromo, methyl, and nitro groups are specific. The directing effects of the substituents already present on the pyrazole ring will govern the position of subsequent functionalization. For example, halogenation of a 3-methylpyrazole (B28129) would need to be controlled to achieve bromination at the desired position, which can be influenced by the reaction conditions and the nature of the N1-substituent, if any. mdpi.com
Yield enhancement strategies would involve a systematic, one-factor-at-a-time or a design of experiments (DoE) approach to identify the optimal set of conditions. researchgate.net This involves carefully monitoring the reaction progress using techniques like HPLC-MS to quantify the formation of the desired product and any impurities. Purification methods, such as column chromatography or recrystallization, would also be optimized to maximize the recovery of the pure product.
| Parameter | Variables to Consider | Potential Impact on Synthesis | Example from Analogous Syntheses |
|---|---|---|---|
| Temperature | -20°C to 170°C | Reaction rate, selectivity, byproduct formation | Optimizing temperature to 96°C for a five-component reaction to synthesize pyrazole derivatives. researchgate.net |
| Solvent | Water, DMF, Acetonitrile, Ethanol, Toluene, Solvent-free | Reagent solubility, reaction rate, environmental impact | Screening various solvents in the presence of different catalysts to improve yield. researchgate.net |
| Catalyst | Acid (e.g., HCl), Base (e.g., NaH), Metal (e.g., Cu, Pd), Nanoparticles | Reaction rate, regioselectivity, enabling difficult transformations | Using ZnFe2O4 nanoparticles as a reusable catalyst for one-pot synthesis of pyrazole derivatives. researchgate.net |
| Reagent Stoichiometry | Molar ratios of reactants (e.g., hydrazine, brominating agent) | Yield, minimization of side reactions, cost-effectiveness | Using 2 equivalents of DMADMF and 3 equivalents of hydrazine in a flow synthesis of pyrazoles. galchimia.com |
Reactivity and Mechanistic Investigations of 3 Bromo 4 Methyl 5 Nitro 1h Pyrazole
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) reactions. The position of electrophilic attack is highly influenced by the directing effects of the substituents already present on the ring. In general, electrophilic substitution on pyrazoles occurs preferentially at the C-4 position, unless this position is already occupied. researchgate.net
Direct Functionalization Studies and Regioselectivity at C-4
For 3-Bromo-4-methyl-5-nitro-1H-pyrazole, the C-4 position is already substituted with a methyl group. Therefore, direct electrophilic attack on the ring carbons is significantly hindered. Any further electrophilic substitution would have to occur at the less favorable C-3 or C-5 positions, or involve the displacement of an existing substituent.
Nitration of N-alkyl-4-bromopyrazoles has been observed to result in nitrodebromination, where the bromine atom at the C-4 position is replaced by a nitro group. researchgate.net This suggests that under harsh electrophilic conditions, the C-4 position remains the most reactive site, even leading to the displacement of a substituent. However, in the case of this compound, the C-4 position is occupied by a methyl group, which is not a typical leaving group in electrophilic aromatic substitution. Therefore, direct functionalization at C-4 is unlikely.
Influence of Substituents (Methyl, Nitro, Bromo) on Electrophilic Reactivity
The reactivity of the pyrazole ring towards electrophiles is a composite of the electronic effects of the methyl, nitro, and bromo substituents.
Methyl Group (at C-4): The methyl group is an activating, ortho-, para-directing group due to its positive inductive effect (+I). In a pyrazole ring, it enhances the electron density, making the ring more susceptible to electrophilic attack.
Nitro Group (at C-5): The nitro group is a strongly deactivating, meta-directing group due to its strong negative inductive (-I) and negative resonance (-M) effects. It withdraws electron density from the pyrazole ring, making it significantly less reactive towards electrophiles.
Bromo Group (at C-3): Halogens are generally deactivating due to their negative inductive effect (-I), but they are ortho-, para-directing because of their positive resonance effect (+M). In this case, the deactivating inductive effect is expected to outweigh the activating resonance effect.
Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| Bromo | C-3 | -I, +M | Deactivating | Ortho, Para |
| Methyl | C-4 | +I | Activating | Ortho, Para |
| Nitro | C-5 | -I, -M | Strongly Deactivating | Meta |
Nucleophilic Substitution Reactions Involving the Bromine Atom
The presence of a bromine atom on the pyrazole ring opens up the possibility of nucleophilic substitution reactions. The feasibility of these reactions is highly dependent on the activation of the C-Br bond.
C-Br Bond Activation and Transformation Pathways
The C-Br bond in this compound is attached to an sp²-hybridized carbon of the aromatic ring. Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the displacement of the bromide ion. The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
In this molecule, the nitro group at C-5 is ortho to the bromine atom at C-3. The strong electron-withdrawing nature of the nitro group can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby activating the C-Br bond for substitution.
Potential transformation pathways could involve the reaction with various nucleophiles, such as alkoxides, thiolates, and amines, to yield the corresponding 3-substituted pyrazole derivatives.
Mechanistic Studies of Nucleophilic Pathways
The mechanism of nucleophilic aromatic substitution on this compound is expected to follow a two-step addition-elimination pathway.
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazole ring and, importantly, onto the oxygen atoms of the nitro group at the C-5 position. This delocalization is a key factor in stabilizing the intermediate and facilitating the reaction.
Elimination of the Leaving Group: The bromide ion departs from the Meisenheimer complex, and the aromaticity of the pyrazole ring is restored, yielding the final substitution product.
The rate of this reaction is influenced by the strength of the nucleophile and the stability of the Meisenheimer complex. The presence of the electron-withdrawing nitro group at the ortho position is crucial for the feasibility of this reaction.
Table 2: Plausible Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Alkoxide | Sodium methoxide | 3-Methoxy-4-methyl-5-nitro-1H-pyrazole |
| Thiolate | Sodium thiophenoxide | 4-Methyl-5-nitro-3-(phenylthio)-1H-pyrazole |
| Amine | Ammonia | 4-Methyl-5-nitro-1H-pyrazol-3-amine |
| Cyanide | Sodium cyanide | 4-Methyl-5-nitro-1H-pyrazole-3-carbonitrile |
Transformations Involving the Nitro Group
The nitro group at the C-5 position is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. The reactivity of the nitro group can also be influenced by the other substituents on the pyrazole ring.
In some cases of polynitrated pyrazoles, a nitro group can act as a leaving group in nucleophilic aromatic substitution reactions. For instance, N-substituted 3,4-dinitropyrazoles have been shown to undergo regioselective nucleophilic substitution at the C-3 position. researchgate.net While this compound is not a dinitro compound, the principle of a nitro group acting as a leaving group under certain conditions with strong nucleophiles is a possibility, though likely less favorable than the displacement of the bromine atom.
The most common and synthetically useful transformation of the nitro group is its reduction to an amine. This can be achieved using a variety of reducing agents, such as metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂, Pd/C). The resulting 3-Bromo-4-methyl-1H-pyrazol-5-amine would be a valuable intermediate for further synthetic modifications, as the amino group is a strong activating group and can participate in a wide range of reactions.
The reduction of the nitro group would dramatically alter the electronic properties of the pyrazole ring. The strongly deactivating nitro group would be replaced by a strongly activating amino group, which would significantly increase the ring's reactivity towards electrophilic substitution.
Reduction Reactions of the Nitro Moiety to Amino or other functionalities.
The nitro group at the C5 position of the pyrazole ring is a key functional handle that can be readily transformed into other functionalities, most notably an amino group. The reduction of aromatic nitro compounds is a fundamental and well-established transformation in organic synthesis. For this compound, this reduction provides a direct route to 3-Bromo-4-methyl-1H-pyrazol-5-amine, a valuable intermediate for the synthesis of more complex heterocyclic systems.
Common methods for this reduction involve catalytic hydrogenation or the use of dissolving metal reductants. Catalytic hydrogenation is often preferred due to its clean nature and high yields. Typical conditions involve reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol (B145695) or ethyl acetate. Alternatively, metal/acid systems like tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are effective for this transformation.
Table 1: Representative Conditions for the Reduction of this compound
| Reagent/Catalyst | Solvent(s) | Product |
| H₂, Pd/C | Ethanol | 3-Bromo-4-methyl-1H-pyrazol-5-amine |
| Sn, HCl | Ethanol | 3-Bromo-4-methyl-1H-pyrazol-5-amine |
| Fe, HCl | Water/Ethanol | 3-Bromo-4-methyl-1H-pyrazol-5-amine |
Elaboration of the Nitro Group for further derivatization.
Beyond reduction, the nitro group on the pyrazole ring can be elaborated through other reaction pathways, particularly nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group, along with the inherent electronic nature of the pyrazole ring, activates the C5 position for attack by nucleophiles. In many nitropyrazole systems, a nitro group at the C3 or C5 position is susceptible to displacement. researchgate.net This allows for the direct introduction of a variety of functional groups.
The reactivity of the C5-nitro group in N-substituted nitropyrazoles towards anionic sulfur, oxygen, and nitrogen nucleophiles is notably high. researchgate.net This suggests that this compound can react with various nucleophiles, likely after N-protection or under basic conditions that generate the pyrazolate anion, to yield a range of 5-substituted pyrazole derivatives. The nitro group is displaced by the incoming nucleophile, providing a versatile method for functionalization.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Expected Product |
| Alkoxide | Sodium Methoxide (NaOMe) | 3-Bromo-5-methoxy-4-methyl-1H-pyrazole |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-Bromo-4-methyl-5-(phenylthio)-1H-pyrazole |
| Amine | Piperidine | 3-Bromo-4-methyl-5-(piperidin-1-yl)-1H-pyrazole |
| Azide | Sodium Azide (NaN₃) | 5-Azido-3-bromo-4-methyl-1H-pyrazole |
Reactions at the N-H Site of the Pyrazole Ring (e.g., N-alkylation, N-acylation)
The N-H bond of the pyrazole ring is acidic and serves as a primary site for functionalization through reactions like N-alkylation and N-acylation. nih.gov The presence of electron-withdrawing groups, such as the nitro and bromo substituents in the target molecule, increases the acidity of the N-H proton, facilitating its removal by a base. lookchem.com
N-alkylation is commonly achieved by treating the pyrazole with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding pyrazolate anion, which then acts as a nucleophile to displace a halide from an alkyl halide. semanticscholar.org This results in the formation of a mixture of two regioisomers: 1-alkyl-3-bromo-4-methyl-5-nitro-1H-pyrazole and 1-alkyl-5-bromo-4-methyl-3-nitro-1H-pyrazole, though one isomer may predominate based on steric and electronic factors. More recent methods have also employed acid-catalyzed alkylation using trichloroacetimidates as the alkylating agents. semanticscholar.orgmdpi.com
N-acylation proceeds similarly, typically by reacting the pyrazole with an acyl halide or anhydride (B1165640) in the presence of a base (e.g., triethylamine, pyridine). This reaction is generally less prone to isomerization and yields N-acylpyrazoles, which are useful intermediates in their own right.
Table 3: Examples of N-H Functionalization Reactions
| Reaction Type | Reagent(s) | Conditions | Product Type |
| N-Alkylation | Methyl iodide, K₂CO₃ | DMF, rt | N-methyl pyrazole |
| N-Alkylation | Benzyl bromide, NaH | THF, 0 °C to rt | N-benzyl pyrazole |
| N-Acylation | Acetyl chloride, Et₃N | CH₂Cl₂, 0 °C to rt | N-acetyl pyrazole |
| N-Sulfonylation | Tosyl chloride, Pyridine (B92270) | CH₂Cl₂, rt | N-tosyl pyrazole |
Rearrangement Reactions (e.g., thermal rearrangement of N-nitropyrazoles)
Rearrangement reactions are a notable feature of pyrazole chemistry, particularly the thermal or acid-catalyzed rearrangement of N-nitropyrazoles. fx361.com While this compound is a C-nitropyrazole, the rearrangement of its N-nitro isomer is a mechanistically significant process in this class of compounds. The nitration of pyrazole itself can lead to the formation of N-nitropyrazole, which can then rearrange to furnish C-nitro isomers, typically 3-nitropyrazole and 4-nitropyrazole. nih.govacs.org
This rearrangement is believed to proceed through an intramolecular migration of the nitro group from the nitrogen to a carbon atom of the pyrazole ring. fx361.com The reaction is often carried out at elevated temperatures (120–180 °C) in high-boiling point solvents such as benzonitrile (B105546) or anisole. fx361.comacs.org The specific isomer obtained can depend on the substitution pattern of the pyrazole ring and the reaction conditions. This type of rearrangement highlights the dynamic nature of the nitro group on the pyrazole scaffold.
Table 4: General Conditions for N-Nitropyrazole Rearrangement
| Starting Material | Conditions | Major Product(s) |
| 1-Nitropyrazole | Benzonitrile, 180 °C | 3(5)-Nitropyrazole |
| 1-Nitropyrazole | Sulfuric Acid, rt | 4-Nitropyrazole |
| 1,4-Dinitropyrazole | Thermal | 3,4-Dinitropyrazole |
Transition-Metal-Catalyzed C-H Functionalization
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct installation of new bonds, bypassing the need for pre-functionalized substrates. researchgate.netelsevierpure.comrsc.org In the context of pyrazoles, the nitrogen atoms can act as directing groups to guide the catalyst to a specific C-H bond, often at the C5 position. researchgate.net
For this compound, all the carbon atoms of the heterocyclic ring are substituted. Therefore, any C-H functionalization would have to target the C(sp³)-H bonds of the 4-methyl group. While the functionalization of non-activated C(sp³)-H bonds is more challenging than that of C(sp²)-H bonds, methods for this transformation are known. nih.gov Palladium-catalyzed reactions, for instance, have been used for the functionalization of C(sp³)-H bonds in various contexts, often requiring a directing group to bring the catalyst into proximity with the target C-H bond. nih.govnih.gov
The presence of the electron-withdrawing nitro group can influence the electronic properties of the pyrazole system and potentially impact the feasibility of C-H activation at the adjacent methyl group. researchgate.net Research on related nitropyrazole systems has shown that palladium catalysts can achieve regioselective C-H functionalization, for example, in the arylation of 4-nitropyrazoles at the C5 position. acs.org This indicates that the electronic environment of nitropyrazoles is conducive to such transformations, and by extension, C-H activation at the methyl group of this compound may be achievable with an appropriate catalytic system.
Table 5: Illustrative Transition-Metal-Catalyzed C-H Functionalization Reactions on Pyrazole Scaffolds
| Catalyst/Metal | Coupling Partner | Bond Formed | Position Functionalized |
| Pd(OAc)₂ | Aryl Halide | C-C | C5 (on N-substituted pyrazoles) |
| [RhCp*Cl₂]₂ | Alkene | C-C | C5 (on N-aryl pyrazoles) |
| Cu(OAc)₂ | Amine | C-N | C5 (on N-substituted pyrazoles) |
| Pd(OAc)₂ | Alkyne | C-C | C5 (on nitropyrazoles) acs.org |
Advanced Spectroscopic and Structural Characterization of 3 Bromo 4 Methyl 5 Nitro 1h Pyrazole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For 3-Bromo-4-methyl-5-nitro-1H-pyrazole, ¹H NMR spectroscopy would be expected to show distinct signals for the N-H proton of the pyrazole (B372694) ring and the protons of the methyl group. The chemical shift of the N-H proton is typically broad and can vary depending on the solvent and concentration, but it is expected to appear in the downfield region (δ 10-14 ppm) due to its acidic nature and involvement in potential hydrogen bonding. The methyl group (CH₃) protons would appear as a singlet in the upfield region (δ 2.0-2.5 ppm), with its specific shift influenced by the electronic effects of the adjacent bromo and nitro groups.
¹³C NMR spectroscopy provides information on the carbon framework. For this compound, four distinct signals would be anticipated: one for the methyl carbon and three for the pyrazole ring carbons (C3, C4, and C5). The chemical shifts of the ring carbons are significantly influenced by the substituents. The C5 carbon, bearing the strongly electron-withdrawing nitro group, would be shifted significantly downfield (δ >150 ppm). researchgate.net The C3 carbon, attached to the bromine atom, would also appear downfield, while the C4 carbon, bonded to the methyl group, would be found at a more intermediate chemical shift. researchgate.net The methyl carbon itself would resonate at a characteristic upfield position (δ 10-15 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on typical chemical shift ranges for substituted pyrazoles.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | 10.0 - 14.0 | - |
| CH ₃ | 2.0 - 2.5 | 10 - 15 |
| C3-Br | - | 130 - 145 |
| C4-CH₃ | - | 115 - 125 |
| C5-NO₂ | - | 150 - 165 |
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While 1D NMR provides fundamental information, multi-dimensional NMR techniques are crucial for complex structural assignments by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY experiment would be of limited use for the core structure as there are no vicinal protons on the ring. However, it could confirm the absence of such couplings and help identify any long-range couplings, for instance, between the N-H proton and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. An HSQC spectrum of the target compound would show a cross-peak connecting the ¹H signal of the methyl group to the ¹³C signal of the methyl carbon, providing an unambiguous assignment for both.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool that reveals correlations between protons and carbons over two or three bonds. This is particularly useful for piecing together molecular fragments and assigning quaternary carbons (carbons with no attached protons). For this compound, key HMBC correlations would be expected between:
The methyl protons and the C4 and C5 carbons of the pyrazole ring.
The N-H proton and the C3 and C5 carbons. These correlations would definitively establish the substitution pattern on the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This is critical for determining stereochemistry and conformation. In this molecule, a NOESY experiment could show a spatial correlation between the methyl protons and the N-H proton, providing information about the preferred orientation of the substituents.
Solid-State NMR Spectroscopy for Crystalline Forms
Solid-State NMR (ssNMR) spectroscopy provides structural information on solid materials, where molecular tumbling is restricted. This technique is particularly valuable for studying crystalline forms, polymorphs, and co-crystals. By using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution spectra of solid samples can be obtained. For this compound, ¹³C CP/MAS ssNMR could reveal the presence of different crystalline forms (polymorphism) through variations in chemical shifts, which are highly sensitive to the local packing environment. researchgate.net Furthermore, ¹⁵N ssNMR could provide precise information on the nitrogen environments within the pyrazole ring and the nitro group, offering insights into intermolecular interactions like hydrogen bonding in the solid state. researchgate.net
Single-Crystal X-ray Diffraction Analysis of this compound and Co-crystals
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular structure and revealing details about its conformation and packing in the crystal lattice.
While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, provides valuable insights into the expected structural features. univie.ac.atresearchgate.net The pyrazole ring is expected to be planar. The C-Br bond length would be approximately 1.85-1.90 Å. The C-N and N-O bond lengths within the nitro group would be consistent with delocalization of the negative charge.
Crucially, SCXRD elucidates intermolecular interactions that govern the crystal packing. In the solid state, this compound is expected to form hydrogen-bonded networks. The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom at position 2 of the pyrazole ring can act as hydrogen bond acceptors. nih.gov These interactions, along with potential halogen bonds involving the bromine atom, would dictate the supramolecular architecture of the crystal.
Analysis of co-crystals, which are crystalline structures containing two or more different molecules in a stoichiometric ratio, could also be performed. Co-crystallization of this compound with other molecules could modify its physical properties through the formation of different intermolecular interaction patterns.
Table 2: Expected Bond Lengths and Angles from SCXRD Analysis Values are based on data from structurally similar bromo-nitro-pyrazole derivatives. univie.ac.atresearchgate.netnih.gov
| Parameter | Expected Value |
| C-Br Bond Length | 1.85 - 1.90 Å |
| C-NO₂ Bond Length | 1.45 - 1.50 Å |
| N-O (nitro) Bond Length | 1.20 - 1.25 Å |
| Pyrazole Ring Angles | ~108° (at C), ~112° (at N-N) |
| O-N-O Angle (nitro) | ~125° |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition and thus the molecular formula of a compound with high confidence.
For this compound (C₄H₄BrN₃O₂), the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass of the protonated molecule [M+H]⁺. The measured mass would be expected to be within a very small tolerance (typically < 5 ppm) of the calculated value, confirming the molecular formula. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature, showing two peaks of nearly equal intensity separated by two mass units.
Furthermore, tandem mass spectrometry (MS/MS) experiments can provide structural information through controlled fragmentation of the parent ion. The fragmentation of pyrazole derivatives is known to be dependent on the nature and position of the substituents. tandfonline.comrsc.orgresearchgate.net Common fragmentation pathways for this compound could include the loss of the nitro group (NO₂), loss of a nitro radical (NO₂•), and cleavage of the pyrazole ring, particularly the weak N-N bond. researchgate.net
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M(⁷⁹Br)]⁺ | C₄H₄⁷⁹BrN₃O₂ | 219.9514 |
| [M(⁸¹Br)]⁺ | C₄H₄⁸¹BrN₃O₂ | 221.9494 |
| [M(⁷⁹Br)+H]⁺ | C₄H₅⁷⁹BrN₃O₂ | 220.9592 |
| [M(⁸¹Br)+H]⁺ | C₄H₅⁸¹BrN₃O₂ | 222.9572 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and can also be used to study molecular conformation and intermolecular interactions.
The vibrational spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups.
N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ would be characteristic of the N-H stretching vibration of the pyrazole ring.
C-H Stretches: The stretching vibrations of the methyl group C-H bonds would appear in the 2900-3000 cm⁻¹ region.
NO₂ Stretches: The nitro group is expected to show two strong, characteristic stretching bands: an asymmetric stretch (νas) typically around 1520-1560 cm⁻¹ and a symmetric stretch (νs) around 1340-1380 cm⁻¹. acrhem.org
C=N and C=C Stretches: The stretching vibrations of the pyrazole ring (involving C=N and C=C bonds) would result in a series of bands in the 1400-1600 cm⁻¹ region.
C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 650 cm⁻¹.
Raman spectroscopy, which is complementary to FT-IR, is particularly sensitive to symmetric vibrations and non-polar bonds. The symmetric stretch of the nitro group and the vibrations of the pyrazole ring would be expected to produce strong signals in the Raman spectrum. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the observed vibrational modes can be achieved. acrhem.org
Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound Based on typical frequencies for the respective functional groups. acrhem.org
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| N-H stretch | FT-IR | 3100 - 3300 (broad) |
| C-H stretch (methyl) | FT-IR, Raman | 2900 - 3000 |
| NO₂ asymmetric stretch | FT-IR | 1520 - 1560 (strong) |
| NO₂ symmetric stretch | FT-IR, Raman | 1340 - 1380 (strong) |
| C=N / C=C ring stretches | FT-IR, Raman | 1400 - 1600 |
| C-Br stretch | FT-IR, Raman | 500 - 650 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO).
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated pyrazole ring system. nih.gov The presence of the nitro group, a strong chromophore, is likely to result in a significant absorption band, potentially in the range of 250-300 nm. iu.edu The exact position of the absorption maximum (λ_max) and the molar absorptivity (ε) are influenced by all substituents on the ring. Solvatochromism, a shift in λ_max with changing solvent polarity, could also be observed, providing insight into the nature of the electronic transition and the difference in dipole moment between the ground and excited states.
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. While many pyrazole derivatives are fluorescent, the presence of the nitro group often quenches fluorescence due to efficient non-radiative decay pathways. Therefore, this compound would be expected to exhibit weak or no fluorescence. If any emission were observed, it would likely be at a longer wavelength than the absorption (a phenomenon known as the Stokes shift).
Table 5: Predicted Electronic Spectroscopy Data for this compound
| Parameter | Expected Value |
| Absorption Maximum (λ_max) | 250 - 300 nm |
| Molar Absorptivity (ε) | Medium to High |
| Fluorescence Emission | Weak to None |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Elucidation (if chiral derivatives are formed)
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful tool for the stereochemical elucidation of chiral molecules. creative-biostructure.com These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral sample. bhu.ac.in While this compound itself is achiral, the introduction of a chiral center would render its derivatives amenable to analysis by CD and ORD spectroscopy.
Hypothetical Chiral Derivatives
The synthesis of chiral pyrazole derivatives can be achieved through various synthetic strategies. uniovi.esnih.gov For instance, a chiral substituent could be introduced at the N1 position of the pyrazole ring. This could be accomplished by reacting the parent pyrazole with a chiral alkylating agent. Another approach could involve the introduction of a chiral center in a side chain attached to the pyrazole ring.
For the purpose of this discussion, we will consider two hypothetical chiral derivatives:
(R/S)-3-Bromo-1-(1-phenylethyl)-4-methyl-5-nitro-1H-pyrazole: This derivative introduces a stereocenter at the benzylic position of the N1-substituent.
(R/S)-3-Bromo-4-(1-hydroxyethyl)-5-nitro-1H-pyrazole: In this hypothetical molecule, a chiral secondary alcohol is attached to the C4 position of the pyrazole ring.
Application of CD and ORD Spectroscopy
The stereochemical assignment of these hypothetical chiral derivatives could be achieved by comparing their experimental CD and ORD spectra with those predicted by computational methods. nih.gov
Circular Dichroism (CD) Spectroscopy: A CD spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the absolute configuration of the stereocenters. For the hypothetical derivatives, the electronic transitions of the pyrazole ring and the nitro group would act as chromophores, giving rise to characteristic CD signals. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra for both the (R) and (S) enantiomers. nih.gov By comparing the calculated spectra with the experimental one, the absolute configuration of the synthesized derivative could be determined.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of wavelength. mgcub.ac.in The shape of the ORD curve, particularly the sign of the Cotton effect, is also indicative of the stereochemistry. ORD and CD are related through the Kronig-Kramers transforms, and often, both techniques are used in conjunction to provide a more complete picture of the chiroptical properties of a molecule. nih.gov Similar to CD, computational methods can be employed to predict the ORD curves for the different enantiomers, aiding in the stereochemical assignment.
The successful application of these chiroptical techniques would be contingent on the presence of chromophores near the chiral center, which is the case for the proposed hypothetical derivatives due to the nitroaromatic pyrazole core. nih.gov
Computational and Theoretical Studies on 3 Bromo 4 Methyl 5 Nitro 1h Pyrazole
Quantum Chemical Calculations (DFT) of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.govufms.br For a substituted pyrazole (B372694) like 3-Bromo-4-methyl-5-nitro-1H-pyrazole, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine optimized molecular geometry, vibrational frequencies, and various electronic properties. ufms.brnih.gov These calculations form the foundation for more detailed analyses of the molecule's reactivity and stability. researchgate.net
Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcomes of chemical reactions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an electrophile. taylorandfrancis.com
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a nucleophile. taylorandfrancis.com
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. schrodinger.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive.
For this compound, the electron-withdrawing nature of the nitro and bromo groups is expected to lower the energy of both the HOMO and LUMO, while the electron-donating methyl group would have a counteracting, albeit weaker, effect. The significant electron-withdrawing capacity of the nitro group at the C5 position would likely lead to a relatively low LUMO energy, making the molecule susceptible to nucleophilic attack.
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -7.5 | Indicates electron-donating ability. |
| ELUMO | -3.0 | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | 4.5 | Reflects kinetic stability and chemical reactivity. |
Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution on a molecule's surface. avogadro.cc It helps identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). asrjetsjournal.org
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack.
Green/Yellow Regions: Represent areas of neutral or intermediate potential. researchgate.net
In this compound, the EPS map would be expected to show a significant region of negative potential (red) around the oxygen atoms of the nitro group, making them centers for interaction with electrophiles or hydrogen bond donors. nih.gov A strong positive potential (blue) would be anticipated around the acidic hydrogen atom on the N1 nitrogen, highlighting its susceptibility to deprotonation. The region around the carbon atom attached to the nitro group (C5) would also likely show a degree of positive potential, indicating a site for potential nucleophilic attack. nih.gov
The pyrazole ring contains a pyrrole-like nitrogen atom (N1) with an attached proton (N-H), which is acidic. mdpi.com Computational methods can predict the pKa value of this proton, providing a quantitative measure of its acidity. The acidity of the N-H proton in this compound is significantly influenced by its substituents. The potent electron-withdrawing effects of the nitro and bromo groups are expected to stabilize the resulting pyrazolate anion upon deprotonation, thereby increasing the acidity and lowering the pKa value compared to unsubstituted pyrazole. The methyl group at the C4 position would have a minor, opposing electron-donating effect.
Furthermore, computational analysis is crucial for studying the different tautomeric forms and protonation states of the molecule, which can coexist in solution and exhibit different reactivity profiles. nih.gov
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry allows for the detailed modeling of reaction mechanisms, providing insights into the energy profiles of chemical transformations. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface can be mapped. This analysis helps to:
Determine the activation energy barriers for a reaction, indicating its kinetic feasibility.
Identify the most stable intermediates and products.
Elucidate the step-by-step process of bond breaking and formation.
For this compound, this modeling could be applied to understand mechanisms of reactions such as electrophilic substitution (which is generally disfavored due to the deactivating nitro group) or, more likely, nucleophilic aromatic substitution, where a nucleophile might displace the bromo or nitro group. Theoretical calculations could clarify the preferred pathways and regioselectivity of such reactions. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. eurasianjournals.com For a relatively rigid structure like this compound, conformational analysis might be straightforward. However, MD simulations are particularly powerful for exploring intermolecular interactions in condensed phases (e.g., in solution or a crystal). nih.gov
MD simulations can model how the molecule interacts with solvent molecules or other pyrazole molecules. A key interaction would be the hydrogen bond formed between the acidic N-H proton (donor) and an acceptor atom, such as the oxygen of a nitro group on an adjacent molecule. bohrium.com These simulations provide a dynamic picture of bonding patterns, stability of molecular aggregates, and the influence of the molecular environment on the compound's properties.
Cheminformatics Approaches for Structure-Reactivity Relationships
Cheminformatics applies computational methods to analyze chemical data, and a key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. ej-chem.org QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or biological activity. nih.gov
For a class of compounds like substituted pyrazoles, a QSAR model could be developed to predict a specific property (e.g., reactivity in a certain reaction, inhibition of an enzyme) based on calculated molecular descriptors. nih.govscispace.com These descriptors can include:
Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.
Steric descriptors: Molecular volume, surface area.
Topological descriptors: Describing molecular connectivity and shape.
Spectroscopic Property Prediction and Validation against Experimental Data
Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These computational predictions, when compared with experimental findings, serve to validate the calculated molecular structure and electronic properties of the compound.
The methodologies for these predictions typically involve optimizing the molecular geometry of the compound at a specific level of theory, followed by frequency, NMR, and excited-state calculations. A common and effective method for such calculations is the B3LYP functional combined with a basis set like 6-311++G(d,p). nih.gov For NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is widely employed. nih.govasrjetsjournal.org The prediction of electronic spectra (UV-Vis) is often achieved through Time-Dependent DFT (TD-DFT) calculations. nih.gov
Vibrational Spectroscopy (IR)
Theoretical IR spectra are calculated by determining the vibrational frequencies of the optimized molecular structure. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the computational method. The comparison between the scaled theoretical frequencies and the experimental IR absorption bands helps in the definitive assignment of vibrational modes to specific functional groups within the molecule.
For a molecule like this compound, key vibrational modes would include the N-H stretch, C-H stretches of the methyl group, C=C and C=N ring stretches, the symmetric and asymmetric stretches of the NO₂ group, and the C-Br stretch.
Table 1: Representative Comparison of Predicted and Experimental IR Frequencies for a Substituted Pyrazole
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |
| N-H Stretch | 3450 | 3465 | Stretching vibration of the N-H bond in the pyrazole ring |
| C-H Stretch (Methyl) | 2980 | 2985 | Asymmetric stretching of C-H bonds in the CH₃ group |
| C-H Stretch (Methyl) | 2910 | 2915 | Symmetric stretching of C-H bonds in the CH₃ group |
| C=N Stretch | 1615 | 1620 | Stretching vibration of the C=N bond within the pyrazole ring |
| NO₂ Asymmetric Stretch | 1550 | 1558 | Asymmetric stretching of the N-O bonds in the nitro group |
| NO₂ Symmetric Stretch | 1350 | 1355 | Symmetric stretching of the N-O bonds in the nitro group |
| C-N Stretch | 1280 | 1285 | Stretching vibration of the C-N bond in the pyrazole ring |
| C-Br Stretch | 650 | 655 | Stretching vibration of the C-Br bond |
Note: The data in this table is illustrative and based on typical values for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The GIAO method is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical chemical shifts are typically calculated for the optimized geometry in a vacuum or with a solvent model and are referenced against a standard, commonly tetramethylsilane (B1202638) (TMS). The correlation between the calculated and experimental chemical shifts provides strong evidence for the proposed structure. Deviations between predicted and experimental values can often be attributed to solvent effects and the level of theory used in the calculations. nih.gov
For this compound, the ¹H NMR spectrum would be expected to show signals for the N-H proton and the methyl protons. The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the pyrazole ring and the methyl group.
Table 2: Representative Comparison of Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Pyrazole
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H NMR | ||
| N-H | 13.5 | 13.7 |
| CH₃ | 2.4 | 2.5 |
| ¹³C NMR | ||
| C3 | 148.0 | 148.5 |
| C4 | 108.0 | 108.3 |
| C5 | 155.0 | 155.2 |
| CH₃ | 12.0 | 12.4 |
Note: The data in this table is illustrative and based on typical values for similar compounds. The numbering of carbons follows standard pyrazole nomenclature.
UV-Vis Spectroscopy
TD-DFT calculations are performed to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule. researchgate.net The calculations yield the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These theoretical predictions are then compared with the experimental UV-Vis spectrum.
The electronic spectrum of this compound is expected to be influenced by the pyrazole ring and the nitro group, which acts as a chromophore. The predicted transitions would likely involve π → π* and n → π* transitions.
Table 3: Representative Comparison of Predicted and Experimental UV-Vis Spectral Data for a Substituted Pyrazole
| Predicted λ_max (nm) | Experimental λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| 285 | 290 | 0.25 | HOMO → LUMO (π → π) |
| 240 | 245 | 0.15 | HOMO-1 → LUMO (π → π) |
Note: The data in this table is illustrative and based on typical values for similar compounds. HOMO stands for Highest Occupied Molecular Orbital, and LUMO stands for Lowest Unoccupied Molecular Orbital.
Synthesis and Exploration of Derivatives of 3 Bromo 4 Methyl 5 Nitro 1h Pyrazole
Modification of the Bromine Atom: Synthesis of Substituted Pyrazoles via Cross-Coupling Reactions
The bromine atom at the 3-position of the pyrazole (B372694) ring is an ideal handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. scispace.com
Palladium-catalyzed cross-coupling reactions are among the most effective methods for the functionalization of aryl halides. The Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions each offer unique advantages for modifying the 3-bromo-4-methyl-5-nitro-1H-pyrazole core.
The Suzuki-Miyaura coupling reaction involves the coupling of the bromopyrazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This method is widely used due to the stability, low toxicity, and commercial availability of many organoboron reagents. scispace.comorganic-chemistry.org For similar brominated pyrazole substrates, catalyst systems such as XPhos Pd G2 have proven effective. rsc.org The reaction typically requires a base like potassium phosphate (B84403) (K₃PO₄) to activate the boronic acid for the transmetalation step in the catalytic cycle. libretexts.orgnih.gov A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines was developed using this reaction on 4-bromo-3,5-dinitro-1H-pyrazole, demonstrating its applicability to nitro-substituted pyrazoles. rsc.org
The Stille reaction utilizes organotin compounds (stannanes) as the coupling partners for the aryl halide. wikipedia.orgorganic-chemistry.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Stille couplings are highly versatile, with organostannanes being stable to air and moisture. wikipedia.orglibretexts.org However, a significant drawback is the high toxicity of the tin reagents and byproducts. organic-chemistry.org
The Heck reaction (or Mizoroki-Heck reaction) forms a carbon-carbon bond by coupling the bromopyrazole with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction results in the formation of a substituted alkene, effectively vinylating the pyrazole ring at the 3-position. wikipedia.org The catalytic cycle involves the oxidative addition of the bromopyrazole to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org A variety of palladium sources, including palladium(II) acetate, can be used as catalysts. organic-chemistry.org
The Sonogashira coupling is a highly efficient method for forming a C(sp²)–C(sp) bond between the bromopyrazole and a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a mild base, often an amine that can also serve as the solvent. organic-chemistry.orgwikipedia.org Research on the Sonogashira coupling of the closely related compound, 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, provides insight into potential reaction conditions. researchgate.net In some cases, copper-free conditions have been developed, which can be advantageous as copper can sometimes suppress the desired transformation. libretexts.orgresearchgate.net The reaction is valuable for creating rigid, conjugated systems and is widely used in the synthesis of complex molecules and pharmaceuticals. wikipedia.orgnih.gov
Table 1: Overview of Cross-Coupling Reactions for Functionalizing this compound This table is based on data from analogous brominated heterocyclic systems.
| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Key Features |
| Suzuki-Miyaura organic-chemistry.orgrsc.org | Boronic Acid/Ester (R-B(OH)₂) | Pd(0) or Pd(II) complexes (e.g., XPhos Pd G2) | K₃PO₄, Na₂CO₃ | Low toxicity of boron reagents; mild reaction conditions. |
| Stille wikipedia.orgorganic-chemistry.org | Organostannane (R-SnR'₃) | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Not always required | Versatile, air- and moisture-stable reagents; toxic tin byproducts. |
| Heck wikipedia.orgorganic-chemistry.org | Alkene (R-CH=CH₂) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Forms a C-C bond with an alkene, resulting in vinylation. |
| Sonogashira wikipedia.orgresearchgate.net | Terminal Alkyne (R-C≡CH) | Pd(0)/Cu(I) complexes | Amines (e.g., Et₃N, Diethylamine) | Forms C(sp²)-C(sp) bonds; can be run under mild, copper-free conditions. |
Beyond metal-catalyzed reactions, the bromine atom on the electron-deficient pyrazole ring can potentially undergo nucleophilic aromatic substitution (SNAAr). The strong electron-withdrawing effect of the nitro group at the 5-position enhances the electrophilicity of the carbon atom bearing the bromine, making it more susceptible to attack by nucleophiles.
Amination is a key transformation in this category, as aminopyrazoles are important structural motifs in medicinal chemistry. researchgate.netnih.gov One synthetic route to aminopyrazoles involves the direct displacement of a halogen atom by an amine nucleophile. researchgate.net This can be achieved by heating the bromopyrazole with an amine, sometimes in the presence of a base. Modern methods, such as the Buchwald-Hartwig amination, which uses a palladium catalyst, could also be applicable for forming C-N bonds with a wide range of amines under milder conditions.
Modification of the Methyl Group: Side-Chain Functionalization
The methyl group at the 4-position offers another site for derivatization, allowing for the extension of the molecular framework through side-chain functionalization.
The methyl group can be oxidized to introduce new functionalities. Controlled oxidation could potentially yield the corresponding aldehyde (4-formyl-3-bromo-5-nitro-1H-pyrazole) or carboxylic acid (3-bromo-5-nitro-1H-pyrazole-4-carboxylic acid). These transformations typically require strong oxidizing agents. Another approach involves free-radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) to form a bromomethyl derivative. This intermediate is highly reactive and can be readily converted into other functional groups, such as alcohols, ethers, or amines, via nucleophilic substitution.
If the methyl group is successfully oxidized to a 4-formyl group, this aldehyde becomes a versatile handle for various condensation reactions. For instance, it can undergo Knoevenagel condensation with active methylene (B1212753) compounds or Wittig-type reactions with phosphorus ylides. These reactions are powerful methods for forming new carbon-carbon double bonds and elaborating the side chain at the 4-position, leading to a diverse array of derivatives with extended conjugation or additional functional groups.
Modification of the Nitro Group: Synthesis of Amino-pyrazoles and Other Nitro-Derived Analogues
The nitro group at the 5-position is a strong electron-withdrawing group that significantly influences the reactivity of the pyrazole ring. Its transformation, particularly its reduction to an amino group, is a common and valuable synthetic step. researchgate.net
The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. organic-chemistry.orgyoutube.com This conversion yields 3-bromo-4-methyl-1H-pyrazol-5-amine, a versatile intermediate for further functionalization, such as in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. researchgate.net A variety of reducing agents can accomplish this transformation, with the choice often depending on the presence of other sensitive functional groups in the molecule. commonorganicchemistry.com
Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com However, a potential side reaction with these reagents is hydrodebromination (the replacement of the bromine atom with hydrogen). More chemoselective methods often employ metals in acidic media, such as iron in acetic acid (Fe/AcOH), zinc in acidic conditions (Zn/AcOH), or tin(II) chloride (SnCl₂). commonorganicchemistry.com An efficient iron-catalyzed reduction using hydrazine (B178648) hydrate (B1144303) has also been demonstrated for the synthesis of pyrazole-diamines from dinitropyrazoles, suggesting its utility for this class of compounds. rsc.org
Table 2: Selected Reagents for the Reduction of the Nitro Group
| Reagent/System | Typical Conditions | Selectivity/Notes |
| H₂ / Pd/C commonorganicchemistry.com | H₂ gas, solvent (e.g., EtOH, EtOAc) | Highly efficient but may cause dehalogenation of the C-Br bond. |
| H₂ / Raney Nickel commonorganicchemistry.com | H₂ gas, solvent (e.g., EtOH) | Often used when dehalogenation of aryl chlorides/bromides is a concern. |
| Fe / Acid (e.g., AcOH, HCl) commonorganicchemistry.com | Acidic aqueous solution, heat | A classic, cost-effective method with good chemoselectivity. |
| SnCl₂ / Acid (e.g., HCl) commonorganicchemistry.com | Acidic solution, often in alcohol | Mild conditions, good for substrates with other reducible groups. |
| Zn / Acid (e.g., AcOH) commonorganicchemistry.com | Acidic solution | Mild method, tolerant of other functional groups. |
N-Substituted Derivatives: Tailoring Electronic and Steric Properties
The N-substitution of the pyrazole ring is a fundamental strategy for modifying the properties of this compound. The introduction of various substituents on the pyrazole nitrogen can significantly influence the molecule's electronic distribution, steric profile, and ultimately its reactivity and potential applications.
The alkylation of unsymmetrical pyrazoles can often result in a mixture of two regioisomers, with the substituent attaching to either of the two nitrogen atoms. The regioselectivity of this reaction is influenced by both electronic and steric factors. In the case of this compound, the electron-withdrawing nature of the nitro and bromo groups can affect the nucleophilicity of the ring nitrogens.
Electronic Effects: The strong electron-withdrawing nitro group at the C5 position and the bromo group at the C3 position decrease the electron density of the pyrazole ring, making the N-H proton more acidic and facilitating its removal under basic conditions. The introduction of an electron-donating or electron-withdrawing substituent at the N1 position can further modulate the electronic properties of the pyrazole ring system. For instance, an electron-donating alkyl group would increase the electron density of the ring, while an electron-withdrawing aryl group would decrease it.
Steric Effects: The steric hindrance around the two nitrogen atoms of the pyrazole ring plays a crucial role in determining the outcome of N-substitution reactions. mdpi.com The methyl group at the C4 position and the bromine atom at the C3 position create a more sterically hindered environment around the N2 atom compared to the N1 atom. Consequently, N-alkylation is generally expected to occur preferentially at the less sterically hindered N1 position. mdpi.com This regioselectivity can be influenced by the size of the incoming electrophile; bulkier alkylating agents would further favor substitution at the less hindered nitrogen. mdpi.com
The table below illustrates a hypothetical series of N-substituted derivatives of this compound and the anticipated impact of the substituent on the electronic and steric properties of the molecule.
| Substituent (R) | Predicted Major Regioisomer | Expected Electronic Effect of R | Expected Steric Hindrance |
| Methyl | 1-Methyl | Electron-donating | Low |
| Ethyl | 1-Ethyl | Electron-donating | Low-Medium |
| Isopropyl | 1-Isopropyl | Electron-donating | Medium |
| tert-Butyl | 1-tert-Butyl | Electron-donating | High |
| Phenyl | 1-Phenyl | Electron-withdrawing | Medium |
| 4-Nitrophenyl | 1-(4-Nitrophenyl) | Strongly electron-withdrawing | Medium |
Multi-functionalized Derivatives: Convergent and Divergent Synthesis Strategies.
The synthesis of multi-functionalized derivatives of this compound can be approached through both convergent and divergent strategies, allowing for the introduction of a wide array of functional groups.
Convergent Synthesis: In a convergent approach, the pyrazole ring is constructed from precursors that already contain the desired functionalities. For example, a substituted hydrazine could be reacted with a functionalized 1,3-dicarbonyl compound to yield a pyrazole with multiple substituents in a single step. This method is efficient for creating a specific target molecule with a defined substitution pattern.
Divergent Synthesis: A divergent synthesis strategy begins with the core this compound molecule, which is then sequentially modified to introduce new functional groups. This approach is highly versatile for creating a library of related compounds from a common intermediate. The existing functional groups on the pyrazole ring serve as handles for further transformations.
Substitution of the Bromine Atom: The bromine atom at the C3 position is susceptible to nucleophilic substitution or can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.
Reduction of the Nitro Group: The nitro group at the C5 position can be reduced to an amino group. This amino group can then be further functionalized through acylation, alkylation, or diazotization reactions, opening up a vast chemical space for derivatization.
Modification of the Methyl Group: While the methyl group at C4 is generally less reactive, it could potentially be functionalized through free-radical halogenation followed by nucleophilic substitution under specific conditions.
A hypothetical divergent synthesis is outlined below:
Starting Material: this compound
Step 1 (N-Alkylation): Reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base to yield 1-alkyl-3-bromo-4-methyl-5-nitro-1H-pyrazole.
Step 2 (Suzuki Coupling): The resulting N-alkylated pyrazole can undergo a Suzuki coupling with an arylboronic acid to replace the bromine atom with an aryl group, yielding a 1-alkyl-3-aryl-4-methyl-5-nitro-1H-pyrazole.
Step 3 (Nitro Reduction): The nitro group can then be reduced to an amine, for example, using catalytic hydrogenation, to give 1-alkyl-3-aryl-4-methyl-1H-pyrazol-5-amine.
Step 4 (Amine Functionalization): The newly formed amino group can be acylated with an acid chloride to introduce an amide functionality.
Macrocyclic and Polymeric Architectures Incorporating the this compound Core.
The rigid and functionalizable nature of the this compound core makes it an attractive building block for the construction of larger, more complex molecular architectures such as macrocycles and polymers.
Macrocyclic Architectures: Macrocycles containing the pyrazole unit can be synthesized by linking two or more pyrazole cores together with flexible or rigid linkers. The synthetic strategy would typically involve a multi-step process. For instance, a difunctional linker could be reacted with the N-H position of two separate pyrazole molecules. Subsequent intramolecular cyclization reactions, potentially involving the bromine or a derivative of the nitro group, could then form the macrocyclic structure. The properties of the resulting macrocycle would be highly dependent on the nature of the linker and the substitution pattern on the pyrazole rings.
Polymeric Architectures: The incorporation of the this compound unit into a polymer backbone could lead to materials with interesting thermal, electronic, or recognition properties. This could be achieved through several polymerization techniques:
Polycondensation: A di-functionalized derivative of the pyrazole could be used as a monomer in a polycondensation reaction. For example, if the nitro group is reduced to an amine and the bromine is converted to a carboxylic acid, the resulting amino-acid monomer could be polymerized.
Chain-growth Polymerization: A vinyl or other polymerizable group could be attached to the pyrazole ring, for example, at the N1 position. The resulting monomer could then undergo radical, cationic, or anionic polymerization to form a polymer with pyrazole side chains.
The development of such macrocyclic and polymeric materials remains a promising area for future research, with the potential to create novel materials with tailored properties for various applications.
Potential Applications of 3 Bromo 4 Methyl 5 Nitro 1h Pyrazole and Its Derivatives in Chemical Sciences Excluding Clinical/biological
Building Blocks in Complex Organic Synthesis
The structural arrangement of 3-Bromo-4-methyl-5-nitro-1H-pyrazole makes it an excellent starting material or intermediate in multi-step organic synthesis. Pyrazoles are a significant class of N-heterocyclic compounds that serve as core components in a vast library of compounds. research-nexus.net The specific substituents on this pyrazole (B372694) ring offer multiple pathways for functionalization, allowing chemists to construct intricate molecular architectures.
The this compound molecule is a prime candidate for generating diverse heterocyclic scaffolds. The pyrazole ring itself is a stable aromatic system that can be incorporated into larger, fused heterocyclic systems. research-nexus.netnih.gov The functional groups attached to the ring serve as handles for a variety of chemical transformations:
The Bromo Group: The bromine atom at the 3-position is a key functional group for derivatization. It is susceptible to nucleophilic substitution and, more importantly, can participate in a wide array of transition-metal-catalyzed cross-coupling reactions. These include Suzuki, Stille, Heck, and Sonogashira couplings, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. This allows for the attachment of various aryl, alkyl, or alkynyl groups, dramatically increasing molecular complexity.
The Nitro Group: The electron-withdrawing nature of the nitro group at the 5-position significantly influences the reactivity of the pyrazole ring, making it more susceptible to certain nucleophilic attacks. Furthermore, the nitro group can be readily reduced to an amino group. This resulting amine is a versatile intermediate, which can be diazotized, acylated, or used in condensation reactions to form new fused rings, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines.
The Pyrazole N-H Group: The unsubstituted nitrogen (N1) provides a site for alkylation, arylation, or acylation. This allows for the introduction of a wide variety of substituents, which can be used to modulate the molecule's physical and chemical properties or to introduce another point of functionality for further reactions.
The combination of these reactive sites allows for a programmed, stepwise synthesis of complex molecules. For instance, one could first perform a Suzuki coupling at the bromo position, followed by reduction of the nitro group and subsequent cyclization to build a polycyclic heterocyclic system. Such scaffolds are frequently sought after in medicinal chemistry and material science research. nih.gov
Nitropyrazoles, as a class, are well-established precursors for the synthesis of advanced organic materials, particularly high-energy materials (HEMs). nih.govrsc.org The high nitrogen content of the pyrazole ring and the oxygen provided by the nitro group contribute to a favorable oxygen balance and high heat of formation, which are desirable properties for energetic compounds. nih.govcore.ac.uk
This compound can serve as a foundational building block for more complex energetic materials. The synthetic handles on the molecule allow for the assembly of larger structures with an even greater density of energetic functional groups (nitro, nitramine, azido). For example, the bromo group can be substituted by an azido (B1232118) group, or coupling reactions can be used to link multiple pyrazole units together, leading to compounds with higher densities and improved detonation performance. nih.gov Research has shown that introducing additional nitro or nitromethyl groups onto the pyrazole core can significantly enhance the energetic properties of the resulting compounds. research-nexus.netbohrium.com
The table below illustrates the properties of some basic nitropyrazoles, highlighting their role as intermediates for more powerful energetic materials. While data for this compound is not publicly available, its derivatives would be designed to improve upon these foundational metrics.
| Compound | Density (g·cm⁻³) | Detonation Velocity (km·s⁻¹) | Primary Use |
|---|---|---|---|
| 3-Nitropyrazole (3-NP) | 1.57 | 7.02 | Intermediate |
| 4-Nitropyrazole (4-NP) | 1.52 | 6.86 | Intermediate |
| 3,4-Dinitropyrazole (DNP) | 1.75 | 8.30 | Energetic Material |
| 4-Amino-3,5-dinitropyrazole (LLM-116) | 1.90 | 8.50 | Insensitive High Explosive |
Ligands in Homogeneous and Heterogeneous Catalysis
Pyrazole and its derivatives are highly effective ligands in coordination chemistry, capable of binding to a wide range of transition metals to form stable complexes. researchgate.netresearchgate.net These complexes often exhibit significant catalytic activity, making them valuable in both homogeneous and heterogeneous catalysis. researchgate.net
The pyrazole nucleus contains two nitrogen atoms: a pyrrole-type nitrogen (N1) which is protonated in the 1H-tautomer, and a pyridine-type nitrogen (N2) which possesses a lone pair of electrons available for coordination to a metal center. This structure allows pyrazoles to act as excellent monodentate ligands. researchgate.net Derivatives of this compound could be synthesized to create bidentate or polydentate ligands, which form highly stable chelate complexes with metal ions.
For example, the bromo group could be functionalized via cross-coupling to introduce another coordinating group, such as a pyridine (B92270) or another pyrazole, creating pincer-type ligands. These pyrazole-based complexes, involving metals like copper, ruthenium, iridium, and manganese, have been shown to catalyze a variety of organic transformations, including:
Oxidation Reactions: Copper(II) complexes with pyrazole-based ligands have demonstrated excellent catalytic activity in the oxidation of catechols, mimicking the function of catecholase enzymes. research-nexus.netmdpi.com
Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes featuring protic pyrazole ligands are effective catalysts for the hydrogenation of CO2 and the transfer hydrogenation of ketones and nitriles. nih.gov The acidic N-H proton on the pyrazole ring can participate in the catalytic cycle through metal-ligand cooperation, facilitating proton and hydride transfer steps. nih.gov
Carbon-Carbon Coupling Reactions: Palladium and nickel complexes bearing pyrazolyl ligands have been successfully employed as catalysts in Suzuki-Miyaura and other cross-coupling reactions. researchgate.net
The electronic properties of the pyrazole ligand can be tuned by its substituents. The strong electron-withdrawing effect of the nitro group in this compound would make the corresponding metal center more electrophilic, potentially enhancing its catalytic activity in certain reactions. For heterogeneous catalysis, pyrazole derivatives can be anchored to solid supports like silica (B1680970) gel, creating recyclable catalysts. nih.gov
The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce a single enantiomer of a chiral product. The pyrazole scaffold is a valuable component in the design of such ligands. This compound can serve as a starting point for the synthesis of novel chiral ligands.
A common strategy involves introducing a known chiral auxiliary into the molecule. For instance, the bromo group at the 3-position could be replaced, via a coupling reaction, with a chiral entity like a chiral oxazoline (B21484) or a ferrocenyl group. Alternatively, the N1 position could be alkylated with a chiral side chain. These modifications would create a chiral environment around the metal center to which the ligand coordinates. Chiral pyrazole-containing ligands have been used in a number of enantioselective transformations, including:
Asymmetric Allylic Alkylation: Palladium complexes with chiral P,N-ligands, where N is part of a heterocycle like pyrazole, have been effective in these reactions.
Enantioselective Michael Additions: Chiral pyrazolones have been used in organocatalyzed Michael additions to generate products with high enantioselectivity. thieme-connect.com
Asymmetric Transfer Hydrogenation: Chiral-at-metal iridium and ruthenium complexes, when used with pyrazole co-ligands, can catalyze the asymmetric transfer hydrogenation of ketones with high efficiency and enantioselectivity. nih.gov
The modular nature of synthesizing ligands from a precursor like this compound would allow for the systematic tuning of steric and electronic properties to optimize catalyst performance for specific reactions.
Components in Material Science
Beyond their use as precursors for energetic materials, pyrazole derivatives are finding applications in the broader field of material science. The ability of the pyrazole ring to coordinate with metals and to form hydrogen bonds makes it a valuable component in the construction of functional materials.
Nitrated-pyrazole-based compounds are a major focus in the development of new energetic materials, including explosives, propellants, and pyrotechnics. core.ac.uk These materials are sought for their high density, high heat of formation, and tailored thermal stability. nih.gov The goal is often to develop insensitive high-energy materials that are safer to handle than traditional explosives like TNT or RDX. rsc.orgmdpi.com Compounds like 4-amino-3,5-dinitropyrazole (LLM-116) are examples of such advanced materials derived from a simple pyrazole core. acs.org this compound represents a building block for creating even more advanced structures, potentially incorporating features that lead to higher performance and lower sensitivity. The synthesis of compounds like 3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole demonstrates the push towards highly oxidized, oxygen-rich pyrazole derivatives for use as high-energy density oxidizers. bohrium.com
The table below summarizes key properties of selected nitropyrazole-based energetic materials, illustrating the performance targets for new materials derived from precursors like this compound.
| Compound Name | Abbreviation | Density (g·cm⁻³) | Calculated Detonation Velocity (m·s⁻¹) | Key Feature |
|---|---|---|---|---|
| 3,4-Dinitropyrazole | DNP | 1.75 | 8300 | Melt-castable carrier |
| 1-Methyl-3,4,5-trinitropyrazole | MTNP | 1.80 | 8890 | High energy, low sensitivity |
| 4-Amino-3,5-dinitropyrazole | LLM-116 | 1.90 | 8497 | Highly insensitive |
| 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole | - | 1.90 | - | High oxygen balance (+24.8%) |
Furthermore, the ability of pyrazoles to act as ligands allows for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, and catalysis. The specific functional groups on this compound could be used to control the structure and properties of such materials.
Optoelectronic Materials (e.g., OLEDs, Dyes)
The pyrazole scaffold is a key component in various organic electronic materials due to its electron-rich nature and versatile functionalization possibilities. chim.itresearchgate.net Derivatives of pyrazole, particularly pyrazolines, are known for their intriguing photophysical properties, which make them suitable as hole-transporting or emissive materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.net
The specific substituents on the this compound ring are expected to significantly influence its electronic and optical properties. The nitro group (-NO2), being a strong electron-withdrawing group, can enhance the electron-accepting character of the molecule. This property is crucial for creating "push-pull" systems when combined with electron-donating groups, a common strategy in the design of organic chromophores for nonlinear optics and dyes. nih.gov The bromine atom, also an electron-withdrawing group, further modulates the electronic properties.
Although specific studies on this compound in OLEDs are not documented, the broader class of pyrazole derivatives has shown promise. For instance, pyrazoline derivatives have been successfully used as blue emitters in OLEDs. researchgate.net A novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), has demonstrated significant potential for various optoelectronic applications, with theoretical electronic absorption spectra indicating its suitability. researchgate.net The photophysical, photovoltaic, and optoelectronic properties of some organic molecules have been determined using theoretical calculations, and modifications with end caps (B75204) and π-conjugation have been shown to improve the optoelectronic properties of designed molecules. researchgate.net
The presence of the nitro group in this compound suggests its potential use in creating materials with interesting photophysical properties. Further research could involve derivatizing this compound to incorporate electron-donating moieties, thereby creating a donor-acceptor structure conducive to light emission or charge transport in optoelectronic devices.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Pyrazole and its derivatives are excellent ligands for the construction of coordination polymers and Metal-Organic Frameworks (MOFs) due to the presence of two adjacent nitrogen atoms that can coordinate with metal ions. researchgate.net These materials have applications in gas storage, separation, catalysis, and sensing. digitellinc.com
The suitability of a ligand for MOF synthesis depends on its ability to form stable coordination bonds with metal centers and to create desired network topologies. The nitrogen atoms of the pyrazole ring in this compound can act as coordination sites. The electronic properties of the pyrazole ring, and thus its coordination behavior, are influenced by its substituents. The electron-withdrawing nitro and bromo groups would decrease the basicity of the pyrazole nitrogen atoms, which could, in turn, affect the strength of the metal-ligand bond.
Research has shown that pyrazole-based ligands can be tailored to create MOFs with specific functionalities. digitellinc.com For example, MOFs functionalized with nitro groups have been synthesized and have shown applications in adsorption and catalysis. researchgate.net The nitro group can enhance the Lewis acidity of the framework, which is beneficial for certain catalytic applications. researchgate.net While there is no specific research on MOFs constructed from this compound, its structure suggests it could be a valuable building block for creating functional MOFs. The bromo-substituent could also serve as a site for post-synthetic modification, allowing for the introduction of other functional groups into the MOF structure.
Polymerization Initiators or Monomers
While less common than their applications in other areas, pyrazole derivatives have been explored in the field of polymer chemistry. There is potential for this compound to be utilized either as a monomer or as a component of a polymerization initiator system.
The pyrazole ring itself is a stable aromatic system, but it can be functionalized to include polymerizable groups. For instance, if the hydrogen on the pyrazole nitrogen (at the 1-position) is replaced with a vinyl group or an acrylate (B77674) moiety, the resulting molecule could act as a monomer in polymerization reactions. The bromo-substituent on the pyrazole ring could also be a site for cross-coupling reactions to introduce polymerizable functionalities.
Although direct evidence for this compound in polymerization is not available, the broader family of pyrazoles has been investigated. For example, pyrazoline derivatives have been noted for their role in creating materials with intriguing photophysical properties that could be incorporated into polymers. researchgate.net The synthesis of pyrazole derivatives is an active area of research, and their use as synthetic intermediates could extend to the creation of novel monomers. chim.it
Probes for Chemical Processes and Sensors
The development of fluorescent probes and chemosensors is a significant area of research in analytical and materials chemistry. Pyrazole derivatives have emerged as a versatile scaffold for the design of such sensors due to their excellent photophysical properties and their ability to act as chelating agents for ions and other molecules. nih.gov
Fluorescent probes are molecules that exhibit a change in their fluorescence properties (such as intensity or wavelength) upon interacting with a specific analyte. This change allows for the detection and quantification of the analyte. The pyrazole ring itself can be part of a fluorophore, and its derivatives have been used to create probes for a variety of applications. nih.gov
The substituents on this compound would play a crucial role in its potential as a fluorescent probe. The nitro group, being a strong electron-withdrawing group, can act as a fluorescence quencher through photoinduced electron transfer (PET). This quenching effect can be "turned on" if the interaction with an analyte disrupts the PET process. This "turn-on" sensing mechanism is highly desirable for developing sensitive and selective probes.
For example, a pyrazoline-based sensor was developed that could be converted into a pyrazole with different photophysical properties, highlighting the tunability of this class of compounds. nih.gov While no specific fluorescent probes based on this compound have been reported, its structure provides a foundation for designing new probes. By strategically modifying the molecule, for instance, by introducing a recognition unit for a specific analyte, it is conceivable to develop a fluorescent probe based on this scaffold.
| Analyte | Sensing Mechanism | Reported Pyrazole Derivative Example | Potential Role of this compound |
| Metal Ions | Chelation-enhanced fluorescence (CHEF) or Photoinduced Electron Transfer (PET) | Pyrazoline-based "turn on" sensor for Zn2+ and Fe3+ | The pyrazole nitrogens could act as a binding site, and the nitro group could facilitate a PET-based "turn-on" response. |
| Anions | Hydrogen bonding or displacement assays | Not specifically detailed in the provided context | The N-H proton of the pyrazole could participate in hydrogen bonding with anions. |
| Biomolecules | Specific binding interactions | In vivo detection of c-Met protein | Could be functionalized with a biomolecule-targeting moiety to act as a fluorescent tag. |
This table is generated based on data from the text and is intended for informational purposes.
Chemosensors are molecules that signal the presence of a chemical species through a detectable change, such as a color change (colorimetric sensor) or a change in fluorescence. Pyrazole derivatives have been successfully employed as chemosensors for various analytes, particularly metal ions. nih.gov
The two nitrogen atoms of the pyrazole ring in this compound can act as a binding site for metal ions. The electronic properties of the pyrazole ring, modulated by the bromo, methyl, and nitro substituents, would influence the selectivity and sensitivity of the sensor. The nitro group, in particular, could play a role in the signaling mechanism. For instance, the coordination of a metal ion could alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a visible color change.
While there are no reports of this compound being used as a chemosensor, the literature on related compounds is extensive. For example, pyrazole-based chemosensors have been designed for the detection of various metal ions, including Cu2+, Zn2+, and Fe3+. nih.gov The design of these sensors often involves the incorporation of other coordinating groups to enhance the binding affinity and selectivity for the target analyte.
| Sensor Type | Detection Principle | Example from Pyrazole Derivatives | Potential of this compound |
| Colorimetric | Change in absorption spectrum upon analyte binding | Pyrazole-based sensor for Cu2+ with a visible color change | The nitro group could influence the electronic transitions, leading to a color change upon metal chelation. |
| Fluorescent | Change in fluorescence intensity or wavelength | "Turn-on" fluorescence with Zn2+ and Fe3+ | The nitro group could act as a quencher, with metal binding disrupting the quenching process. |
This table is generated based on data from the text and is intended for informational purposes.
Role in Agrochemistry (e.g., pesticides, herbicides, fungicides, non-clinical applications)
The pyrazole ring is a well-established and important pharmacophore in the design of agrochemicals. mdpi.comresearchgate.net A wide range of pyrazole derivatives have been commercialized as herbicides, insecticides, and fungicides. researchgate.net The specific substitution pattern on the pyrazole ring is critical for determining the biological activity and spectrum of these compounds.
The compound this compound possesses several features that suggest potential agrochemical activity. The pyrazole core itself is present in many successful pesticides. The presence of a halogen atom (bromo) and a nitro group is also common in bioactive molecules. For example, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, some containing bromo-substituents, have shown significant antifungal activity. nih.gov One such compound, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibited higher antifungal activity against seven phytopathogenic fungi than the commercial fungicide boscalid. nih.gov
Furthermore, studies on pyranopyrazole derivatives have demonstrated their herbicidal and insecticidal activities. ekb.eg The presence of a phenyl moiety at the N-1 position was found to significantly increase both herbicidal and insecticidal activity. ekb.eg While this compound is an N-H pyrazole, it could be derivatized at the N-1 position to enhance its potential agrochemical properties.
The fungicidal potential of nitro-substituted pyrazoles is also documented. For instance, 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole has been synthesized, and related pyrazoline compounds are known to be used as fungicides. nih.gov The combination of the bromo and nitro groups in this compound could lead to synergistic effects, enhancing its potential as a fungicide. Research on other pyrazole derivatives has shown that introducing isothiocyanate and carboxamide moieties can enhance fungicidal activities. mdpi.com
In the context of insecticides, pyrazoline-type compounds have been studied for their activity against various pests. researchgate.net The stereochemistry of these molecules has been found to play a decisive role in their insecticidal effects. researchgate.net Although this compound is a pyrazole and not a pyrazoline, this highlights the importance of the pyrazole scaffold in insecticide research. A title compound, 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolin-4(1H)-one, showed excellent insecticidal activity against Plutella xylostella. semanticscholar.org
| Agrochemical Class | Mechanism/Target | Supporting Evidence from Pyrazole Derivatives | Potential of this compound |
| Fungicides | Mycelial growth inhibition | Bromo-substituted pyrazole amides show high activity against various fungi. nih.gov Nitro-pyrazoles also have fungicidal properties. nih.gov | The bromo and nitro groups are promising for potent antifungal activity. |
| Herbicides | Inhibition of seed germination and root/shoot growth | Pyranopyrazoles show significant herbicidal effects. ekb.eg | Derivatization at the N-1 position could yield active herbicides. |
| Insecticides | Disruption of insect nervous system | N-pyridylpyrazolyl scaffolds are present in commercial insecticides. semanticscholar.org Bromo-substituted pyrazoles show high mortality rates against certain insects. semanticscholar.org | The bromo-substituted pyrazole core is a good starting point for developing new insecticides. |
This table is generated based on data from the text and is intended for informational purposes.
Conclusions and Future Research Directions
Summary of Key Research Findings on 3-Bromo-4-methyl-5-nitro-1H-pyrazole
Direct and extensive research specifically focused on this compound is limited in publicly available literature. However, a substantial body of research on related pyrazole (B372694) derivatives allows for a number of key findings to be inferred:
Synthesis: The synthesis of polysubstituted pyrazoles is well-established, typically involving the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govmdpi.com For this compound, a plausible synthetic route would involve the reaction of a suitably substituted β-diketone with hydrazine, followed by bromination and nitration, or the use of pre-functionalized precursors. The regioselectivity of these reactions is a critical aspect, often influenced by the nature of the substituents and reaction conditions. organic-chemistry.org
Reactivity: The chemical behavior of this compound is dictated by the interplay of its substituents. The pyrazole ring itself is aromatic and can undergo electrophilic substitution, typically at the 4-position, though this position is already occupied by a methyl group in the target molecule. globalresearchonline.net The bromine atom at the 3-position is expected to be susceptible to nucleophilic substitution or participate in cross-coupling reactions. The nitro group at the 5-position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack and activates it for nucleophilic aromatic substitution. nih.gov The methyl group at the 4-position will have a modest electron-donating effect.
Potential Applications: Given the functional groups present, this compound could serve as a versatile intermediate in organic synthesis. The bromo and nitro groups are valuable handles for further functionalization. Nitrated pyrazoles, in particular, have been investigated as energetic materials due to their high nitrogen content and thermal stability. nih.govnih.gov
A hypothetical summary of the properties of this compound, based on related compounds, is presented in the table below.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C4H3BrN4O2 |
| Molecular Weight | 219.00 g/mol |
| Appearance | Likely a crystalline solid |
| Melting Point | Expected to be relatively high due to polarity and potential for intermolecular interactions |
| Solubility | Likely soluble in polar organic solvents |
| Spectroscopic Data (Predicted) | |
| ¹H NMR | Signal for N-H proton, signal for methyl protons |
| ¹³C NMR | Resonances for the three pyrazole ring carbons and the methyl carbon |
| IR | Characteristic peaks for N-H, C-H, C=N, N=O (nitro) and C-Br bonds |
Unresolved Challenges and Open Questions in the Chemistry of This Compound
The limited specific research on this compound leaves several challenges and open questions for chemists:
Optimized Synthesis: A robust and high-yielding synthesis of this specific isomer has not been reported. Developing a selective and efficient synthetic protocol is a primary challenge. Questions remain regarding the optimal order of introducing the bromo, methyl, and nitro groups to achieve the desired substitution pattern without the formation of difficult-to-separate isomers.
Detailed Reactivity Profile: The reactivity of this compound has not been experimentally verified. How does the combination of a bromo, methyl, and nitro group on the pyrazole ring influence its reactivity in various organic transformations? For instance, what are the precise conditions for selective nucleophilic substitution of the bromine or the nitro group?
Physicochemical Properties: Fundamental physicochemical properties, such as its pKa, redox potential, and thermal stability, have not been determined. Such data is crucial for understanding its behavior and potential applications.
Tautomerism: Pyrazoles can exist in different tautomeric forms. The preferred tautomer of this compound and the energetic barrier for tautomerization are unknown. This has significant implications for its reactivity and biological activity. nih.gov
Computational Studies: While computational methods can provide insights, detailed theoretical studies on the electronic structure, and spectroscopic properties of this specific molecule are lacking. nih.govresearchgate.net
Prospective Research Avenues for this compound
The aforementioned challenges directly point to promising avenues for future research:
Synthetic Methodology: Development and optimization of a regioselective synthesis for this compound would be a valuable contribution to heterocyclic chemistry. This could involve exploring novel starting materials or catalytic methods.
Exploration of Reactivity: A systematic investigation of its reactivity in a range of reactions, including nucleophilic substitutions, cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), and reductions of the nitro group, would establish its utility as a synthetic building block.
Characterization and Structural Analysis: Thorough characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) is essential to confirm its structure and understand its solid-state packing and intermolecular interactions.
Energetic Materials Research: Given the presence of the nitro group, its properties as a potential energetic material, including its thermal stability, sensitivity to impact and friction, and detonation performance, could be investigated. rsc.orgacs.org
Medicinal Chemistry Scaffolding: The pyrazole core is a well-known pharmacophore. globalresearchonline.net Following modification of the bromo and nitro groups, derivatives of this compound could be synthesized and screened for various biological activities.
Broader Implications for Heterocyclic Chemistry and Synthetic Methodology
Research into this compound, while focused on a single molecule, can have broader implications for the field of heterocyclic chemistry:
Understanding Structure-Property Relationships: A detailed study of this compound would contribute to a deeper understanding of how different substituents on the pyrazole ring influence its electronic properties, reactivity, and stability. This knowledge is transferable to the design of other functional heterocyclic molecules.
Development of New Synthetic Tools: The challenges associated with the synthesis of this highly substituted pyrazole may spur the development of new and more efficient synthetic methodologies for the preparation of other complex heterocyclic systems.
Expansion of Chemical Space: The synthesis and characterization of novel compounds like this compound expand the known chemical space, providing new building blocks for drug discovery and materials science. forumias.com
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 3-Bromo-4-methyl-5-nitro-1H-pyrazole, and how can side reactions be minimized?
- Methodology :
- Intermediate Preparation : Start with 3-bromo-4-methylpyrazole (CAS 13808-64-5, mp 72–79°C) , then introduce the nitro group via nitration. Use controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration or ring decomposition.
- Cyclization : Adapt protocols from related bromopyrazole syntheses, such as phosphorous oxychloride-mediated cyclization for nitro-group stability .
- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the product .
Q. How can spectroscopic techniques confirm the substitution pattern of this compound?
- Analytical Strategy :
- ¹H/¹³C NMR : Identify characteristic shifts:
- Nitro group: Deshielded aromatic protons (δ 8.5–9.5 ppm) and carbons (δ 140–150 ppm) .
- Bromine: Heavy atom effect causes splitting in adjacent protons .
- IR Spectroscopy : Confirm nitro stretches (~1520 cm⁻¹ and 1350 cm⁻¹) and C-Br vibrations (~560 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI) to verify molecular ion [M+H]⁺ and isotopic patterns for bromine .
Advanced Research Questions
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insights :
- DFT Studies : Model the electronic effects of the nitro group on bromine’s leaving-group ability. Nitro’s electron-withdrawing nature enhances Suzuki-Miyaura coupling efficiency with aryl boronic acids .
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize transition states .
Q. How does the nitro group influence the crystal packing and supramolecular interactions of this compound?
- Structural Analysis :
- X-ray Crystallography : Use Mercury software to analyze hydrogen bonding (N–O···H interactions) and π-stacking distances influenced by nitro’s polarity .
- Hirshfeld Surface Analysis : Quantify contributions of Br···O/N contacts to lattice stability .
- Case Study : Compare with 3-Bromo-4-methyl-1-phenyl-1H-pyrazole (CAS 1700661-39-7) to isolate nitro-specific effects .
Q. What strategies resolve contradictions in reported synthetic yields for nitro-substituted pyrazoles?
- Data Reconciliation :
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., denitration products or regioisomers) under harsh acidic conditions .
- Kinetic Profiling : Monitor reaction progress via in-situ IR to optimize nitro-group introduction timing .
- Statistical Design : Apply DoE (Design of Experiments) to evaluate temperature, stoichiometry, and catalyst loading interactions .
Methodological Notes
- Synthesis : Prioritize regioselective nitration over halogen displacement by using directing groups (e.g., methyl at position 4) .
- Characterization : Combine ¹⁵N NMR (δ -70 to -180 ppm for nitro groups) with XPS to validate electronic environments .
- Safety : Handle nitro-containing compounds with care due to potential explosivity; avoid grinding dry powders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
